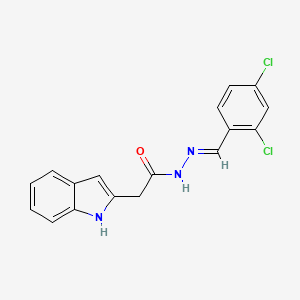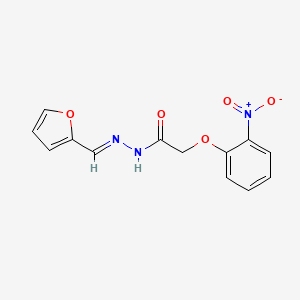
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide
Vue d'ensemble
Description
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as DBIH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBIH is a hydrazone derivative of indole-2-carboxylic acid and has been reported to exhibit a wide range of biological activities, including anticancer, antitubercular, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways and cellular processes. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to inhibit the activity of key enzymes, such as topoisomerase II and HDACs, which play critical roles in cancer cell proliferation and survival. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and modulate multiple signaling pathways. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been shown to exhibit potent antitubercular and antimicrobial activities, inhibiting the growth of Mycobacterium tuberculosis and various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has several advantages for lab experiments, including its potent activity against cancer cells and microorganisms, its ability to modulate multiple signaling pathways, and its relatively low toxicity. However, N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
The potential therapeutic applications of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide are vast, and future research should focus on exploring its full therapeutic potential. Some possible future directions include:
1. Investigating the synergistic effects of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide with other anticancer and antimicrobial agents.
2. Developing novel formulations of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide to improve its solubility and bioavailability.
3. Investigating the mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide in more detail to identify new targets for drug development.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide in humans.
5. Exploring the potential of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide as a lead compound for the development of new drugs with improved therapeutic properties.
In conclusion, N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is a synthetic compound with significant potential for therapeutic applications in various diseases. Its potent anticancer, antitubercular, and antimicrobial activities make it an attractive candidate for drug development. Future research should focus on exploring its full therapeutic potential and developing new drugs based on its structure and mechanism of action.
Applications De Recherche Scientifique
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been investigated for its antitubercular and antimicrobial activities. It has been reported to exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and various bacterial and fungal strains. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to inhibit the growth of these microorganisms by targeting key enzymes and cellular processes.
Propriétés
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-6-5-12(15(19)8-13)10-20-22-17(23)9-14-7-11-3-1-2-4-16(11)21-14/h1-8,10,21H,9H2,(H,22,23)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYJRBLQRLYCK-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(methylamino)benzamide](/img/structure/B3856954.png)
![ethyl 4-[(4-chloro-3-nitrophenyl)amino]-1-piperidinecarboxylate](/img/structure/B3856960.png)
![benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856965.png)

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B3856980.png)
![(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3856992.png)
![3,3'-methylenebis{6-[(2-thienylcarbonyl)amino]benzoic acid}](/img/structure/B3856997.png)
![2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3857002.png)
![3,4-dimethoxy-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3857010.png)

![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}piperidine](/img/structure/B3857014.png)
![4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B3857015.png)
![4-[2-(4-bromobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3857020.png)
